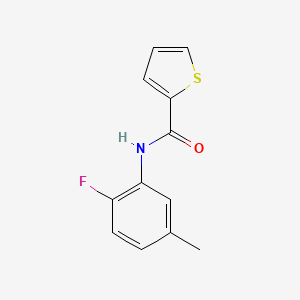

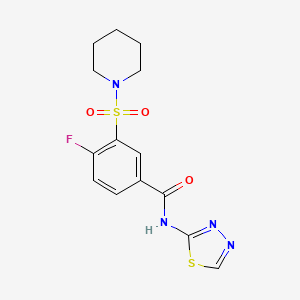

N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide

Übersicht

Beschreibung

N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide is a compound that has garnered interest in the field of chemistry due to its unique structural and chemical properties. This compound, like its analogs, has been studied for various applications, including its potential role in medicinal chemistry and material science. The compound's synthesis, structural characterization, and the study of its properties are crucial for understanding its potential applications.

Synthesis Analysis

The synthesis of related compounds often involves innovative methodologies that highlight the compound's versatile nature. For example, the synthesis of analog compounds, such as those described in the activation-deactivation studies of inter-peptide bonds induced by the position of the halogen atom in the benzene ring, showcases the intricate processes involved in creating compounds with specific properties (Moreno-Fuquen et al., 2022). Such methodologies can provide insights into the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been extensively analyzed using techniques such as X-ray diffraction (XRD). These analyses reveal the planarity, stability, and resonant structure of the peptide segments, providing a deeper understanding of the compound's molecular architecture (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds, including their ability to form intramolecular rings and chains during crystal growth, are crucial for understanding their reactivity and stability. The active participation of halogen atoms in assembling structures through various interactions is a key feature that influences the compound's chemical behavior (Moreno-Fuquen et al., 2022).

Physical Properties Analysis

The physical properties, such as thermal stability, solubility, and molecular weight, play a significant role in determining the compound's applicability in various fields. For instance, the study of polyamides related to this compound reveals their good thermal stability and solubility in organic solvents, which are essential characteristics for material science applications (Gutch, Banerjee, & Jaiswal, 2003).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds and potential for forming derivatives, is vital for exploring the full potential of this compound. Studies on similar compounds can shed light on their anion complexation properties and their behavior as dienes or dienophiles in chemical reactions, which are crucial for designing functional materials and drugs (Gale, Hursthouse, Light, & Warriner, 2004).

Wirkmechanismus

Target of Action

N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide, also known as Linifanib (ABT-869), is a small molecule vascular endothelial growth factor (VEGF) receptor-based kinase inhibitor . It primarily targets the VEGF and PDGF receptor families, which play a crucial role in angiogenesis, the formation of new blood vessels .

Mode of Action

Linifanib inhibits all members of the VEGF and PDGF receptor families, thereby suppressing tumor growth . It prevents the formation of new blood vessels that supply the tumor with oxygen and nutrients and inhibits key angiogenic signaling pathways . It also exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases .

Biochemical Pathways

The compound affects the VEGF and PDGF pathways, which are critical for angiogenesis . By inhibiting these pathways, Linifanib disrupts the supply of oxygen and nutrients to the tumor, thereby suppressing its growth .

Pharmacokinetics

In a phase 1 study, Linifanib’s pharmacokinetics were found to be dose-proportional across 0.10–0.25 mg/kg . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties scale with the dosage, impacting its bioavailability .

Result of Action

Linifanib has been shown to be effective in a broad range of cancers, including small cell lung carcinoma, colon carcinoma, breast carcinoma, and MV4-11 tumors . It induces significant apoptosis in cells with FLT3 mutation in vitro and has a profound anti-leukemic effect in a mouse xenograft model .

Action Environment

The interaction of Linifanib with proteins such as bovine serum albumin (BSA) can provide valuable information regarding the pharmacokinetic and pharmacodynamics behavior of the drug . Environmental factors, such as the presence of these proteins, can influence Linifanib’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

N-(2-fluoro-5-methylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c1-8-4-5-9(13)10(7-8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKQBENHLPQOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407959.png)

![1-(4-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4407978.png)

![2-[(4-ethoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4407980.png)

![N-[4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407984.png)

amine hydrochloride](/img/structure/B4407988.png)

![2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4408004.png)

![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4408025.png)

![N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408030.png)

![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)